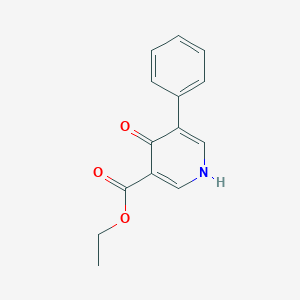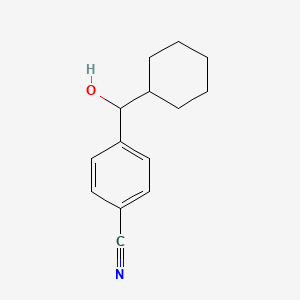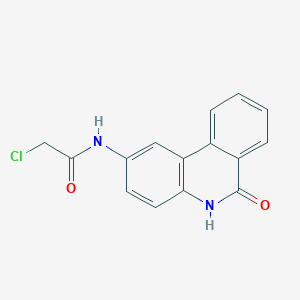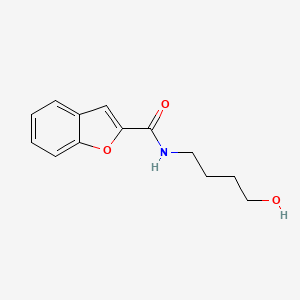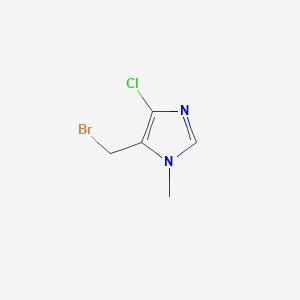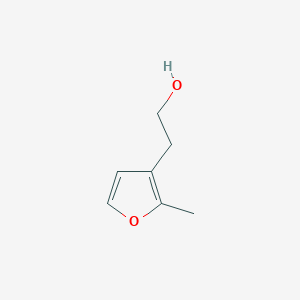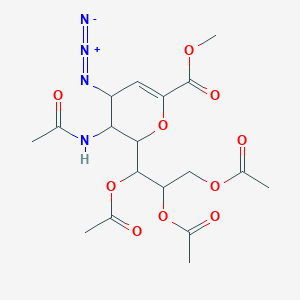
Zanamivir Azide Triacetate Methyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-acetamido-4-azido-6-(1,2,3-triacetoxypropyl)-5,6-dihydro-4H-pyran-2-carboxylate is a complex organic compound that features multiple functional groups, including an azido group, an acetamido group, and a triacetoxypropyl group. Compounds with such diverse functional groups are often of interest in synthetic organic chemistry due to their potential reactivity and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Zanamivir Azide Triacetate Methyl Ester likely involves multiple steps, each targeting the introduction of specific functional groups. A possible synthetic route could include:
Formation of the Pyran Ring: Starting with a suitable precursor, the pyran ring can be formed through cyclization reactions.
Introduction of the Azido Group: The azido group can be introduced via nucleophilic substitution reactions using sodium azide.
Acetylation: The triacetoxypropyl group can be introduced through acetylation reactions using acetic anhydride.
Amidation: The acetamido group can be introduced through amidation reactions using acetic anhydride and ammonia or an amine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the azido group, leading to the formation of nitro or other oxidized derivatives.
Reduction: Reduction of the azido group can yield amines.
Substitution: The acetoxy groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Nucleophiles such as alcohols, amines, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Nitro derivatives or other oxidized forms.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 5-acetamido-4-azido-6-(1,2,3-triacetoxypropyl)-5,6-dihydro-4H-pyran-2-carboxylate may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in bioconjugation reactions due to the presence of the azido group.
Medicine: Possible applications in drug development, particularly in the design of prodrugs or targeted delivery systems.
Industry: Use in the production of specialty chemicals or materials.
作用機序
The mechanism of action would depend on the specific application. For example:
Bioconjugation: The azido group can participate in click chemistry reactions, forming stable triazole linkages.
Drug Development: The compound may act as a prodrug, releasing active metabolites upon enzymatic or chemical transformation.
類似化合物との比較
Similar Compounds
Methyl 5-acetamido-4-azido-5,6-dihydro-4H-pyran-2-carboxylate: Lacks the triacetoxypropyl group.
Methyl 5-acetamido-6-(1,2,3-triacetoxypropyl)-5,6-dihydro-4H-pyran-2-carboxylate: Lacks the azido group.
特性
分子式 |
C18H24N4O10 |
|---|---|
分子量 |
456.4 g/mol |
IUPAC名 |
methyl 3-acetamido-4-azido-2-(1,2,3-triacetyloxypropyl)-3,4-dihydro-2H-pyran-6-carboxylate |
InChI |
InChI=1S/C18H24N4O10/c1-8(23)20-15-12(21-22-19)6-13(18(27)28-5)32-17(15)16(31-11(4)26)14(30-10(3)25)7-29-9(2)24/h6,12,14-17H,7H2,1-5H3,(H,20,23) |
InChIキー |
ANKWFOHGBMGGAL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1C(C=C(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)C(=O)OC)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


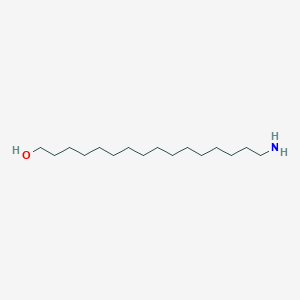
![N-[3-Methoxy-5-(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine](/img/structure/B8564041.png)
![7-Amino-2-chlorothiazolo[4,5-d]pyrimidine](/img/structure/B8564052.png)
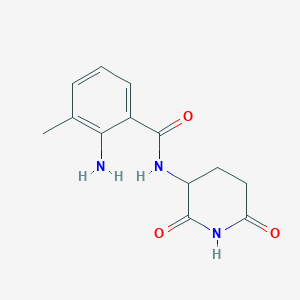
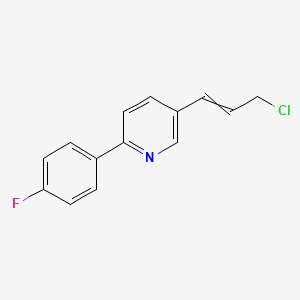
![2-[(Prop-2-en-1-yl)oxy]ethyl 2-bromopropanoate](/img/structure/B8564066.png)
